1,4'-bipiperidin-1'-yl(5-chloro-1,3-dimethyl-1H-indol-2-yl)methanone
Overview
Description
1,4’-bipiperidin-1’-yl(5-chloro-1,3-dimethyl-1H-indol-2-yl)methanone is a complex organic compound that features a unique structure combining a piperidine ring and an indole moiety. The presence of the indole nucleus is particularly significant due to its widespread biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4’-bipiperidin-1’-yl(5-chloro-1,3-dimethyl-1H-indol-2-yl)methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1,4’-bipiperidin-1’-yl(5-chloro-1,3-dimethyl-1H-indol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4’-bipiperidin-1’-yl(5-chloro-1,3-dimethyl-1H-indol-2-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1,4’-bipiperidin-1’-yl(5-chloro-1,3-dimethyl-1H-indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to various receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-(4-piperidyl)-2-benzimidazolinone: Shares structural similarities with the indole and piperidine rings but differs in its overall molecular framework and biological activities.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another compound with a chlorinated aromatic ring, but with distinct chemical properties and applications.
Uniqueness
1,4’-bipiperidin-1’-yl(5-chloro-1,3-dimethyl-1H-indol-2-yl)methanone is unique due to its combination of the indole and piperidine rings, which confer a wide range of biological activities and synthetic versatility. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(5-chloro-1,3-dimethylindol-2-yl)-(4-piperidin-1-ylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O/c1-15-18-14-16(22)6-7-19(18)23(2)20(15)21(26)25-12-8-17(9-13-25)24-10-4-3-5-11-24/h6-7,14,17H,3-5,8-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHVAPYUFHOWAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)N3CCC(CC3)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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